3,5-Dichlorobenzyl alcohol

Catalog No.
S703035
CAS No.
60211-57-6
M.F
C7H6Cl2O
M. Wt
177.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorobenzyl alcohol

CAS Number

60211-57-6

Product Name

3,5-Dichlorobenzyl alcohol

IUPAC Name

(3,5-dichlorophenyl)methanol

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

InChI

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2

InChI Key

VSNNLLQKDRCKCB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)CO

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CO

Precursor for 3,5-Dichlorophenylacetonitrile

One application of 3,5-Dichlorobenzyl alcohol is its role as a precursor in the synthesis of 3,5-Dichlorophenylacetonitrile. This conversion involves a two-step process:

  • Reaction with Thionyl Chloride (SOCl2): 3,5-Dichlorobenzyl alcohol reacts with boiling thionyl chloride to convert the hydroxyl group (OH) into a chloride (Cl) group. Source: Sigma-Aldrich:
  • Reaction with Sodium Cyanide (NaCN): The resulting chloride group then undergoes nucleophilic substitution with sodium cyanide, replacing the chlorine with a cyano group (CN). This reaction yields the final product, 3,5-Dichlorophenylacetonitrile. Source: Sigma-Aldrich:

,5-Dichlorophenylacetonitrile may be of interest for various research applications, but its specific uses haven't been elaborated upon in the retrieved sources.

Iridium-Catalyzed Alkylation

Another documented use of 3,5-Dichlorobenzyl alcohol involves its role as a reactant in the iridium-catalyzed alkylation of tert-butyl cyanoacetate. This reaction leads to the formation of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate. Source: Sigma-Aldrich:

3,5-Dichlorobenzyl alcohol is an organic compound with the molecular formula C7H6Cl2OC_7H_6Cl_2O and a molecular weight of approximately 177.03 g/mol. It consists of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, along with a hydroxymethyl group (-CH2OH) attached to the benzene. This compound is known for its stability under normal conditions and is classified as a halogenated alcohol. It is primarily used in laboratory settings and has applications in various chemical syntheses and biological studies .

, including:

  • Esterification: It can react with carboxylic acids to form esters, which are often utilized in further synthetic applications .
  • Halogenation: The presence of chlorine atoms allows for substitution reactions where the alcohol group can be replaced by other functional groups.
  • Reduction: The compound can undergo reduction to yield corresponding primary alcohols or hydrocarbons depending on the reagents used.

These reactions are essential for synthesizing more complex organic molecules and exploring its reactivity in various chemical environments.

3,5-Dichlorobenzyl alcohol exhibits notable biological activities, particularly:

  • Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities, making it a candidate for further development in medicinal chemistry .
  • Local Anesthetic Effects: The compound may exert local anesthetic effects through sodium channel blockade, although the exact mechanism remains partially understood .
  • Toxicological Profile: It is classified as a skin irritant and can cause eye irritation upon contact. Its safety data indicates that it should be handled with care due to potential adverse effects on human health .

The synthesis of 3,5-Dichlorobenzyl alcohol can be achieved through various methods:

  • Chlorination of Benzyl Alcohol: Benzyl alcohol can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine at the 3 and 5 positions.
  • Nucleophilic Substitution: Starting from dichlorobenzene derivatives, nucleophilic substitution reactions can lead to the formation of 3,5-Dichlorobenzyl alcohol.
  • Reduction of Dichlorobenzaldehyde: Dichlorobenzaldehyde can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol .

These methods highlight the versatility in synthesizing this compound for various applications.

3,5-Dichlorobenzyl alcohol finds utility in several fields:

  • Laboratory Reagent: It is commonly used as a reagent in organic synthesis and analytical chemistry.
  • Pharmaceutical Development: Its biological properties make it a candidate for developing new antimicrobial agents or local anesthetics.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Research has indicated that 3,5-Dichlorobenzyl alcohol interacts with biological systems primarily through its antimicrobial activity. Studies have explored its effectiveness against various pathogens, demonstrating its potential as an active ingredient in antiseptic formulations. Additionally, its interactions with sodium channels suggest possible applications in pain management therapies .

Several compounds share structural similarities with 3,5-Dichlorobenzyl alcohol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Dichlorobenzyl alcoholC7H6Cl2ODifferent chlorine positioning; similar activity.
Benzyl alcoholC7H8OLacks chlorine; primarily used as a solvent.
4-Chlorobenzyl alcoholC7H7ClOSingle chlorine substitution; different reactivity.

Uniqueness of 3,5-Dichlorobenzyl Alcohol

The unique positioning of chlorine atoms at the 3 and 5 positions on the benzene ring contributes to distinct reactivity patterns and biological activities compared to its analogs. This structural arrangement enhances its potential applications in antimicrobial formulations and organic synthesis.

XLogP3

2.3

LogP

2.9 (LogP)

Melting Point

80.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60211-57-6

Wikipedia

3,5-Dichlorobenzyl alcohol

Dates

Modify: 2023-08-15

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